molecular formula C7H7BrN4O2S2 B14910018 7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine

7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine

Cat. No.: B14910018
M. Wt: 323.2 g/mol
InChI Key: DGSVYLKYGUUEMW-UHFFFAOYSA-N
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Description

7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the imidazo[2,1-f][1,2,4]triazine family. This compound is characterized by the presence of a bromine atom, a methylsulfonyl group, and a methylthio group attached to the imidazo[2,1-f][1,2,4]triazine core. These structural features make it a valuable scaffold in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine typically involves the annulation of 2-amino[1,3,5]triazines with ketones. An I2-mediated annulation reaction is commonly used, where electron-rich or electron-poor acetophenone and heterocycle ketones, as well as propiophenone, are functionalized with 2-amino-[1,3,5]triazines . The reaction conditions are straightforward and can be applied on a gram scale.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the I2-mediated annulation reaction suggests that it could be adapted for industrial-scale synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated imidazo[2,1-f][1,2,4]triazine.

    Substitution: Various substituted imidazo[2,1-f][1,2,4]triazines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine is unique due to the presence of the bromine atom, methylsulfonyl group, and methylthio group, which confer distinct chemical reactivity and biological properties compared to other similar compounds.

Properties

Molecular Formula

C7H7BrN4O2S2

Molecular Weight

323.2 g/mol

IUPAC Name

7-bromo-4-methylsulfanyl-2-methylsulfonylimidazo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C7H7BrN4O2S2/c1-15-6-5-9-3-4(8)12(5)11-7(10-6)16(2,13)14/h3H,1-2H3

InChI Key

DGSVYLKYGUUEMW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NN2C1=NC=C2Br)S(=O)(=O)C

Origin of Product

United States

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